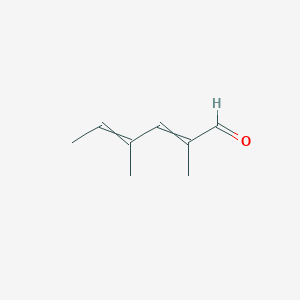

2,4-Dimethylhexa-2,4-dienal

Description

Contextual Overview of Conjugated Dienal Systems

To understand the properties and reactivity of 2,4-Dimethylhexa-2,4-dienal, it is essential to first grasp the nature of conjugated systems. A conjugated system is a molecular arrangement characterized by alternating single and multiple bonds. libretexts.org This configuration allows for the delocalization of pi electrons across a system of connected p-orbitals, a feature that imparts special stability to the molecule. libretexts.orgpressbooks.pub

Dienes are hydrocarbons containing two carbon-carbon double bonds. libretexts.org They can be classified based on the relative positions of these bonds:

Cumulated dienes (allenes): The double bonds share a common carbon atom. pressbooks.pub

Isolated dienes: The double bonds are separated by more than one single bond. libretexts.orgpressbooks.pub

Conjugated dienes: The two double bonds are separated by a single bond. libretexts.orgpressbooks.pub

Conjugated dienes are notably more stable than their non-conjugated counterparts. libretexts.org This enhanced stability can be observed through measurements of the heat of hydrogenation. For instance, the heat of hydrogenation for the conjugated diene 1,3-butadiene (B125203) is lower than that of two moles of the isolated alkene 1-butene, indicating that the conjugated system is in a lower energy state. pressbooks.pub This stability is attributed to the delocalization of pi electrons over the four-carbon system, as explained by molecular orbital theory. pressbooks.pub

Dienals, such as this compound, are a class of compounds that contain a conjugated diene system linked to an aldehyde functional group. The presence of the electron-withdrawing aldehyde group further influences the electronic properties and reactivity of the conjugated system, making these compounds versatile building blocks in organic synthesis. acs.orgresearchgate.net

Significance of this compound in Contemporary Organic Chemistry Research

While not as widely studied as some other dienals, this compound holds significance in specific research contexts. Its primary importance lies in its role as a natural product and a synthetic intermediate.

A key area where this compound is found is in the chemical ecology of certain arthropods. Specifically, (E,E)-2,4-dimethylhexa-2,4-dienal has been identified as a component of the defensive secretions of some species of "daddy longlegs" (Opiliones). vulcanchem.compnas.org In these organisms, it acts as an allomone, a chemical substance that deters predators. vulcanchem.comfrontiersin.org The compound is often found in combination with other volatile organic compounds, creating a synergistic effect that enhances its repellent properties. vulcanchem.com

From a synthetic perspective, the structure of this compound makes it a useful precursor. The conjugated diene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. vulcanchem.comkhanacademy.org The aldehyde functional group can undergo a variety of transformations, including reduction to an alcohol or oxidation to a carboxylic acid. vulcanchem.com These reactions allow for the conversion of this compound into other valuable chemical entities. For example, it is considered a potential precursor for the synthesis of certain α,β-unsaturated ketones, which are themselves intermediates in the preparation of pharmaceutically relevant molecules like prostaglandin (B15479496) and leukotriene analogs. vulcanchem.com

The study of this compound and related substituted dienals also contributes to a broader understanding of reaction mechanisms and stereochemistry. lu.segoogle.com The synthesis of specific stereoisomers, such as the (E,E) form, presents challenges and opportunities for the development of new synthetic methodologies. google.compnas.org Furthermore, its relationship with other natural products, like 2,4-dimethylhexanoic acid, provides insights into biosynthetic pathways in various organisms. frontiersin.orgfrontiersin.org

Chemical and Physical Properties

The systematic IUPAC name for this compound is (2E,4E)-2,4-dimethylhexa-2,4-dienal, which specifies the trans configuration of both double bonds. vulcanchem.com It has a molecular formula of C₈H₁₂O. nih.gov

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol nih.gov |

| CAS Registry Number | 62332-65-4 nih.gov |

| Exact Mass | 124.088815002 Da nih.gov |

| XLogP3 | 2.2 nih.gov |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | Strong absorption bands are observed around 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (conjugated C=C stretches). vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals appear for the aldehyde proton (δ 9.5–10.0 ppm), vinylic protons (δ 5.5–6.5 ppm), and methyl groups (δ 1.8–2.2 ppm). vulcanchem.com |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak at m/z 124 and a base peak at m/z 97, corresponding to the [C₆H₉O]⁺ fragment. vulcanchem.com |

Synthesis and Reactions

One common method for synthesizing this compound is through an aldol (B89426) condensation reaction. vulcanchem.com This typically involves the reaction of 2-methylpropanal with 3-penten-2-one (B1195949) in the presence of a base, such as sodium hydroxide. vulcanchem.com The initial β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the conjugated dienal. vulcanchem.com Another synthetic route involves the oxidation of the corresponding alcohol, (E,E)-2,4-dimethylhexa-2,4-dien-1-ol, using an oxidizing agent like manganese dioxide (MnO₂). vulcanchem.com

The reactivity of this compound is dictated by its functional groups. The conjugated diene system can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with electron-deficient dienophiles like maleic anhydride (B1165640) to form bicyclic adducts. vulcanchem.com The aldehyde group can be selectively reduced to a primary alcohol using catalytic hydrogenation with a palladium-on-carbon catalyst (H₂/Pd-C). vulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62332-65-4 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2,4-dimethylhexa-2,4-dienal |

InChI |

InChI=1S/C8H12O/c1-4-7(2)5-8(3)6-9/h4-6H,1-3H3 |

InChI Key |

JLRXGFYYIORWGF-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C=C(C)C=O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of 2,4 Dimethylhexa 2,4 Dienal

Isomeric Configurations and Nomenclature of 2,4-Dimethylhexa-2,4-dienal

The presence of trisubstituted double bonds at the second and fourth positions of the hexane (B92381) chain allows for geometric isomerism. Four distinct stereoisomers of this compound can exist, distinguished by the configuration (E or Z) at each double bond. The systematic IUPAC nomenclature precisely defines each isomer.

Table 1: Isomeric Configurations of this compound

| Isomer Configuration | Systematic IUPAC Name |

|---|---|

| (2E,4E) | (2E,4E)-2,4-Dimethylhexa-2,4-dienal |

| (2E,4Z) | (2E,4Z)-2,4-Dimethylhexa-2,4-dienal |

| (2Z,4E) | (2Z,4E)-2,4-Dimethylhexa-2,4-dienal |

Spectroscopic Approaches to Stereochemical Assignment (e.g., NMR Coupling Constants)

Spectroscopic techniques are indispensable for the structural elucidation and stereochemical assignment of organic compounds like this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its functional groups. Strong absorption is observed at approximately 1720 cm⁻¹ for the carbonyl (C=O) stretch of the conjugated aldehyde and around 1650 cm⁻¹ for the conjugated carbon-carbon double bond (C=C) stretches. vulcanchem.com

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides information about the compound's molecular weight and fragmentation pattern. For this compound, the molecular ion peak appears at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular formula C₈H₁₂O. vulcanchem.com A characteristic base peak is often observed at m/z 97, resulting from a stable [C₆H₉O]⁺ fragment. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the detailed structure and stereochemistry.

¹H NMR: The proton NMR spectrum displays distinct signals for different types of protons. The aldehyde proton typically appears as a singlet in the downfield region of δ 9.5–10.0 ppm. vulcanchem.com The vinylic protons on the carbon backbone resonate between δ 5.5–6.5 ppm, and the methyl group protons give signals in the δ 1.8–2.2 ppm range. vulcanchem.com

Stereochemical Assignment via Coupling Constants: The stereochemistry of the double bonds (E vs. Z) can be determined by analyzing the coupling constants (J-values) between protons. Specifically, the magnitude of the through-space Nuclear Overhauser Effect (NOE) between the aldehyde proton and the vinylic proton at C5, or between the C2-methyl protons and the C4-vinylic proton, can definitively establish the geometry at the double bonds. While detailed coupling constant data for all isomers is not readily available in the cited literature, this methodology remains the standard for such assignments.

Table 2: General Spectroscopic Data for (2E,4E)-2,4-Dimethylhexa-2,4-dienal

| Technique | Feature | Typical Value/Observation | Reference |

|---|---|---|---|

| IR | C=O Stretch (Aldehyde) | ~1720 cm⁻¹ | vulcanchem.com |

| C=C Stretch (Conjugated) | ~1650 cm⁻¹ | vulcanchem.com | |

| MS (EI) | Molecular Ion (M⁺) | m/z 124 | vulcanchem.com |

| Base Peak | m/z 97 | vulcanchem.com | |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5-10.0 ppm | vulcanchem.com |

| Vinylic Protons (C=CH) | δ 5.5-6.5 ppm | vulcanchem.com |

Computational Analysis of Conformation and Electronic Structure for this compound

Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data. Methods like Density Functional Theory (DFT) are used to model the compound's three-dimensional structure, conformational preferences, and electronic properties.

Computational analyses can predict the relative stabilities of the different stereoisomers, with the (2E,4E) isomer generally found to be the most stable due to minimized steric hindrance. These calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For instance, studies on similar dienamine intermediates have utilized the B3LYP hybrid functional to successfully model their conformation, showing good agreement with experimental NMR data. tdx.cat

Electronic structure analysis reveals details about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the molecule's reactivity and spectroscopic properties.

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O | nih.gov |

| Molecular Weight | 124.18 g/mol | nih.gov |

| Exact Mass | 124.088815002 Da | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Natural Occurrence and Biosynthetic Pathways of 2,4 Dimethylhexa 2,4 Dienal

Isolation and Characterization from Biological Secretions (e.g., Arthropod Defensive Secretions)

(2E,4E)-2,4-Dimethylhexa-2,4-dienal is a naturally occurring compound, notably identified as a significant component in the defensive secretions of certain arthropods. vulcanchem.com Extensive research has focused on its presence in the scent gland secretions of harvestmen, particularly those belonging to the genus Leiobunum, commonly known as "daddy longlegs". vulcanchem.compnas.org When threatened, these arachnids release a pungent secretion containing a mixture of volatile organic compounds, with 2,4-Dimethylhexa-2,4-dienal being a major constituent, at times comprising up to 60% of the volatile components. vulcanchem.com

The isolation and characterization of this compound from species such as Leiobunum nigripalpi were achieved through the collection of secretions in glass capillaries, followed by analysis using gas chromatography (GC) and combined gas chromatography-mass spectrometry (GC/MS). pnas.org These analytical techniques have been crucial in identifying not only this compound but also a suite of structurally related compounds that often co-occur in the secretions. pnas.orgfrontiersin.org

In L. nigripalpi, (E,E)-2,4-Dimethylhexa-2,4-dienal was identified alongside compounds like (E)-4-methyl-4-hexen-3-one, 4-methylhexan-3-one, and 4-methylhexan-3-ol. pnas.orgresearchgate.net Other species, such as Leiobunum calcar and Leiobunum leiopenis, also produce compounds belonging to this "2,4-dimethyl" structural motif, including (E,E)-2,4-dimethylhexa-2,4-dien-1-ol. frontiersin.orgfrontiersin.org The specific composition of these defensive cocktails can vary between different species. pnas.org

The following table summarizes the occurrence of this compound and related compounds in the defensive secretions of select Leiobunum species.

| Species | Compound | Common Name |

| Leiobunum nigripalpi | (E,E)-2,4-Dimethylhexa-2,4-dienal | - |

| (E)-4-Methyl-4-hexen-3-one | - | |

| 4-Methylhexan-3-one | - | |

| 4-Methylhexan-3-ol | - | |

| Leiobunum calcar | (E,E)-2,4-Dimethylhexa-2,4-dien-1-ol | - |

| (E)-4,6-Dimethyl-6-octen-3-one | - | |

| Leiobunum leiopenis | (E,E)-2,4-Dimethylhexa-2,4-dien-1-ol | - |

| (E,E)-2,4-Dimethylhepta-2,4-dien-1-ol | - |

Data sourced from Jones et al. (1977) and Schönhofer et al. (2022). pnas.orgfrontiersin.org

Proposed Enzymatic Mechanisms in Natural Synthesis

The biosynthesis of this compound in arthropods is thought to involve specific enzymatic transformations of precursor molecules. frontiersin.org While the complete pathway is still a subject of investigation, the structural relationships between co-occurring compounds in defensive secretions suggest the involvement of key enzyme classes, such as dehydrogenases and reductases. frontiersin.org

The formation of the conjugated double bond system characteristic of this compound is hypothesized to be catalyzed by dehydrogenase enzymes. frontiersin.org These enzymes facilitate the removal of hydrogen atoms from a saturated or partially saturated precursor, thereby introducing carbon-carbon double bonds. In this proposed pathway, a precursor like 2,4-dimethylhexanoic acid would undergo desaturation reactions mediated by specific dehydrogenases to generate the α,β- and γ,δ- double bonds found in the final dienal structure. frontiersin.org

Reductase enzymes are proposed to play a crucial role in the final steps of the biosynthetic pathway, specifically in the transformation of a carboxylic acid functional group. frontiersin.org Starting from a precursor such as 2,4-dimethylhexanoic acid, a reductase could catalyze the reduction of the carboxyl group to an aldehyde, directly yielding this compound. frontiersin.org Further reduction of the aldehyde by the same or a different reductase could lead to the formation of the corresponding alcohol, (E,E)-2,4-dimethylhexa-2,4-dien-1-ol, a compound also found in the secretions of related species. frontiersin.orgfrontiersin.org

Precursor-Product Relationships in Biological Systems (e.g., 2,4-Dimethylhexanoic Acid Conversion)

A clear precursor-product relationship has been proposed between 2,4-dimethylhexanoic acid and the unsaturated aldehydes and alcohols found in harvestman secretions. frontiersin.org European species of the genus Nelima, which are related to Leiobunum, have been found to secrete (2R,4R)-2,4-dimethylhexanoic acid. frontiersin.org This saturated carboxylic acid is considered a likely biosynthetic precursor to compounds like (E,E)-2,4-dimethylhexa-2,4-dienal. frontiersin.org

The proposed biosynthetic sequence is as follows:

2,4-Dimethylhexanoic Acid: The saturated precursor molecule.

Enzymatic Conversion: Through the action of dehydrogenases (to create double bonds) and reductases (to convert the carboxyl group), the saturated acid is transformed. frontiersin.org

Final Products: This process yields (E,E)-2,4-dimethylhexa-2,4-dienal and potentially (E,E)-2,4-dimethylhexa-2,4-dien-1-ol. frontiersin.org

Conversely, it is also formally possible that 2,4-dimethylhexanoic acid is a product derived from the oxidation of the dienal and its corresponding alcohol. frontiersin.org However, the consideration of the acid as a precursor provides a logical pathway to the array of related defensive compounds observed in these arthropods.

The following table illustrates the proposed precursor-product relationship.

| Precursor | Proposed Enzyme(s) | Product(s) |

| 2,4-Dimethylhexanoic Acid | Dehydrogenase(s) & Reductase | (E,E)-2,4-Dimethylhexa-2,4-dienal |

| (E,E)-2,4-Dimethylhexa-2,4-dienal | Reductase | (E,E)-2,4-Dimethylhexa-2,4-dien-1-ol |

This table outlines the hypothesized biosynthetic transformations. frontiersin.org

Biosynthetic Questions Regarding Polyketide-Derived or Modified Isoprenoid Origins

The molecular structure of this compound and its related compounds raises intriguing questions about their fundamental biosynthetic origins. pnas.orgscience.govscience.gov Two primary pathways are generally considered for such structures in nature: the polyketide pathway or a modified isoprenoid pathway. pnas.orgscience.gov

Polyketide Pathway: In this pathway, the carbon skeleton is assembled from acetyl-CoA and/or propionyl-CoA units. The structure of this compound, with its methyl branches, is consistent with a molecule assembled from propionate (B1217596) starter and extender units, a hallmark of polyketide synthesis.

Modified Isoprenoid Pathway: The isoprenoid pathway involves the assembly of five-carbon isoprene (B109036) units. ethernet.edu.et While typical monoterpenes (C10) are built from two isoprene units, it is conceivable that irregular coupling or subsequent modification and degradation of a larger isoprenoid precursor could lead to the C8 skeleton of this compound. pnas.orgscience.gov

The classification of these defensive secretions as either polyketide-derived or as modified isoprenoids is not yet definitively resolved and remains an area of active biosynthetic investigation. pnas.orgscience.govscience.gov

Synthetic Methodologies for 2,4 Dimethylhexa 2,4 Dienal and Its Analogues

Classical Organic Synthetic Strategies

Classical synthetic routes provide foundational methods for the construction of the carbon skeleton and functional groups of 2,4-dimethylhexa-2,4-dienal. These approaches include well-established reactions such as aldol (B89426) condensations and Grignard syntheses.

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the synthesis of α,β-unsaturated aldehydes and ketones. wikipedia.orgsigmaaldrich.commagritek.com A plausible route to this compound could involve a self-condensation of propionaldehyde followed by a crossed aldol condensation.

The base-catalyzed self-condensation of propionaldehyde would yield 2-methyl-2-pentenal. This intermediate could then undergo a crossed aldol condensation with another equivalent of propionaldehyde to form the desired this compound after dehydration. The reaction proceeds through the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.com Subsequent dehydration of the β-hydroxy aldehyde intermediate under the reaction conditions yields the conjugated dienal. wikipedia.org

Table 1: Proposed Aldol Condensation Route

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Propionaldehyde | Base (e.g., NaOH) | 2-Methyl-2-pentenal |

Challenges in this approach include controlling the selectivity of the crossed aldol condensation to minimize the formation of byproducts from the self-condensation of the starting materials. google.com

Grignard reagents are versatile organometallic compounds widely used for the formation of carbon-carbon bonds through the nucleophilic addition to carbonyl groups. wikipedia.orgorganic-chemistry.orgbyjus.com A potential Grignard-based synthesis of this compound could involve the reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde.

For instance, a vinyl Grignard reagent, such as 1-propenylmagnesium bromide, could be reacted with 2-methyl-2-butenal. The initial 1,2-addition would yield a secondary alcohol. Subsequent oxidation of this alcohol would provide the target dienal. It is crucial to carry out the Grignard reaction under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. wikipedia.orglibretexts.org

Table 2: Proposed Grignard Reagent-Mediated Route

| Step | Reactant 1 | Reactant 2 | Intermediate | Reagent for Step 3 | Final Product |

|---|---|---|---|---|---|

| 1 | 1-Bromopropene | Magnesium | 1-Propenylmagnesium bromide | ||

| 2 | 1-Propenylmagnesium bromide | 2-Methyl-2-butenal | 2,4-Dimethylhexa-1,4-dien-3-ol | Oxidizing agent (e.g., PCC) | 2,4-Dimethylhexa-1,4-dien-3-one |

This route would likely yield a mixture of isomers that would require purification.

Tiglic aldehyde, or (E)-2-methyl-2-butenal, serves as a valuable precursor for the synthesis of more complex molecules due to its reactive aldehyde and alkene functionalities. A multi-step conversion of tiglic aldehyde to this compound could be envisioned. One possible approach involves a Wittig reaction or a related olefination to extend the carbon chain.

A Wittig reagent derived from 2-bromopropane could be reacted with tiglic aldehyde. This would form a diene, which could then be selectively oxidized to the corresponding dienal. Alternatively, a Mukaiyama aldol reaction between propenyl silyl ether and paraldehyde can be used to synthesize an intermediate which is then dehydrated to form tiglic aldehyde. google.com This methodology could be adapted to generate the desired this compound.

Stereoselective and Enantioselective Syntheses of Dienals

The synthesis of specific stereoisomers of dienals is of significant interest, and various methods have been developed to control the stereochemistry of the resulting products. These methods often employ chiral catalysts or organometallic reagents.

Catalytic asymmetric reactions, such as the Diels-Alder reaction, are powerful methods for the stereoselective construction of cyclic systems, and the principles can be extended to the synthesis of acyclic stereocenters. nih.govacs.orgwiley-vch.de Chiral Lewis acids can be employed to catalyze the enantioselective addition of nucleophiles to aldehydes, which can be a key step in the synthesis of chiral dienals. thieme-connect.de

For example, a chiral copper(II) bis(oxazoline) catalyst can mediate highly stereoselective Diels-Alder reactions. nih.gov Similar catalytic systems could potentially be used to control the stereochemistry of aldol-type reactions leading to chiral dienals. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. bohrium.com

Table 3: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Potential Application |

|---|---|---|

| Chiral Copper(II) bis(oxazoline) | Diels-Alder Reaction | Stereocontrolled formation of cyclic precursors to dienals |

The use of organometallic reagents provides another avenue for controlling the stereochemistry in the synthesis of dienals. mt.com The stereochemical outcome of reactions involving organometallic reagents can be influenced by the nature of the metal, the ligands, and the reaction conditions. acs.org

For instance, in the addition of allylic organometallic reagents to aldehydes, the stereoselectivity can be controlled by using chiral ligands on the metal center. acs.org This approach allows for the synthesis of homoallylic alcohols with high diastereoselectivity and enantioselectivity, which can then be converted to the desired dienals. The stereoselective preparation of metallated dienes can also be achieved, providing a route to stereodefined dienal precursors. researchgate.net The careful selection of the organometallic reagent and reaction parameters is essential for achieving the desired stereocontrol.

Electrocyclic Reactions for Stereocontrol

Electrocyclic reactions represent a powerful strategy in organic synthesis for the stereocontrolled formation of cyclic and acyclic systems. These reactions, which proceed through a concerted, pericyclic transition state, are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. In the context of synthesizing this compound and its analogues, electrocyclic reactions, particularly mdpi.commdpi.com-sigmatropic rearrangements like the Cope and Claisen rearrangements, can be strategically employed to control the stereochemistry of the resulting diene system.

The Cope rearrangement is a thermally induced isomerization of a 1,5-diene. masterorganicchemistry.com The stereochemical outcome of the reaction is highly dependent on the conformation of the starting material in the cyclic transition state. By carefully designing the substrate, it is possible to favor a specific chair-like or boat-like transition state, thereby directing the formation of a particular stereoisomer of the product. For a precursor to this compound, a substituted 1,5-diene could be envisioned to undergo a Cope rearrangement to establish the desired (2E,4E), (2Z,4E), (2E,4Z), or (2Z,4Z) geometry of the conjugated diene. The thermodynamic stability of the resulting alkene often drives the equilibrium towards the more stable product. masterorganicchemistry.com

Similarly, the Claisen rearrangement, the oxygen-analogue of the Cope rearrangement, involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is particularly relevant for the synthesis of dienal scaffolds. By utilizing a substituted allyl vinyl ether, the Claisen rearrangement can generate a dienal precursor with defined stereochemistry at the C2 and C4 positions. The reaction typically proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality and control of double bond geometry. The introduction of catalysts, such as Lewis acids, can promote these reactions under milder conditions and, with the use of chiral catalysts, can achieve enantioselective transformations. mdpi.com

The strategic application of these electrocyclic reactions offers a sophisticated approach to address the challenge of stereocontrol in the synthesis of complex acyclic molecules like this compound. The predictability of their stereochemical outcomes, based on well-established mechanistic principles, makes them invaluable tools for the modern synthetic chemist.

Preparation of Functionally Related Dienal Derivatives

Synthesis of 2,2-Dimethylpenta-3,4-dienal and 2,2-Dimethylhexa-3,4-dienal Derivatives

The synthesis of functionally related dienal derivatives, such as 2,2-dimethylpenta-3,4-dienal and 2,2-dimethylhexa-3,4-dienal, provides valuable insights into the construction of sterically hindered carbonyl compounds. These allene-containing aldehydes are interesting synthetic targets due to their unique reactivity.

A common strategy for the synthesis of α,α-disubstituted aldehydes involves the alkylation of a suitable precursor. For example, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal has been achieved through the bromination and subsequent alkylation of substituted alkylaromatics. This approach could be adapted for the synthesis of allenic aldehydes by employing an appropriate allenic electrophile.

The preparation of more hindered systems, such as 2,2-dimethyl-substituted thiochromanones, has been noted to be more challenging than their unsubstituted or mono-substituted counterparts. nih.gov Base-catalyzed cyclization methods often result in low yields, highlighting the difficulties associated with forming quaternary centers adjacent to a carbonyl group. nih.gov

Below is a table summarizing key aspects of the synthesis of related dimethylated aldehyde derivatives.

| Compound Family | Synthetic Approach | Key Features | Potential Challenges |

| 2,2-Dimethylpropanal Derivatives | Alkylation of alkylaromatics | Formation of a quaternary carbon center. | Control of polyalkylation. |

| 2,2-Dimethylthiochromanones | Superacid-catalyzed alkylation followed by cyclic acylation | One-pot microwave-assisted protocol for related systems. | Low yields in base-catalyzed cyclizations for hindered systems. nih.gov |

Exploration of Claisen-Cope Rearrangements for Dienal Scaffolds

The Claisen and Cope rearrangements are powerful pericyclic reactions for the formation of carbon-carbon bonds and are particularly useful in the construction of dienal scaffolds. masterorganicchemistry.com These mdpi.commdpi.com-sigmatropic rearrangements proceed through a concerted, six-membered ring transition state, leading to a predictable stereochemical outcome.

The Claisen rearrangement of an allyl vinyl ether provides direct access to a γ,δ-unsaturated carbonyl compound. By strategically placing substituents on the allyl vinyl ether starting material, this rearrangement can be used to synthesize a wide variety of substituted dienals. The reaction is often thermally initiated, though the use of Lewis acid catalysts can allow the reaction to proceed at lower temperatures. mdpi.com

The Cope rearrangement involves the thermal isomerization of a 1,5-diene. masterorganicchemistry.com While it does not directly produce a carbonyl group, it can be used to construct the carbon skeleton of a dienal, which can then be further functionalized. A variation, the oxy-Cope rearrangement , involves a 1,5-diene with a hydroxyl group at C-3. The initial rearrangement produces an enol, which then tautomerizes to a δ,ε-unsaturated ketone, a close relative of a dienal.

Tandem reactions involving both Claisen and Cope rearrangements have also been developed for the rapid construction of complex molecular architectures. For instance, a tandem Ireland-Claisen/Cope rearrangement has been utilized to synthesize complex core structures. nih.gov

The table below outlines the key features of these rearrangements in the context of dienal synthesis.

| Rearrangement | Substrate | Product | Key Advantages |

| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Direct access to carbonyl functionality, high stereocontrol. masterorganicchemistry.com |

| Cope | 1,5-Diene | Isomeric 1,5-diene | Construction of diene carbon skeleton. masterorganicchemistry.com |

| oxy-Cope | 3-Hydroxy-1,5-diene | δ,ε-Unsaturated carbonyl | Access to unsaturated carbonyls, driven by enol tautomerization. nsf.gov |

The exploration of these rearrangements provides a versatile and powerful platform for the stereocontrolled synthesis of diverse dienal scaffolds, including those structurally related to this compound.

Chemical Reactivity and Mechanistic Studies of 2,4 Dimethylhexa 2,4 Dienal

Reactions of the Aldehyde Moiety

The aldehyde group in 2,4-dimethylhexa-2,4-dienal is a primary site for nucleophilic attack and redox reactions.

Selective Reductions (e.g., to 2,4-Dimethylhexa-2,4-dien-1-ol)

The aldehyde functionality can be selectively reduced to a primary alcohol. For instance, catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) can yield (E,E)-2,4-dimethylhexa-2,4-dien-1-ol. vulcanchem.com This transformation specifically targets the carbonyl group while preserving the conjugated diene system. More rigorous reduction conditions, such as high-pressure hydrogen gas and a Raney nickel catalyst, are required to saturate the entire diene, which would result in the formation of 2,4-dimethylhexanal. vulcanchem.com Another method for the reduction of a similar α,β-unsaturated aldehyde to its corresponding alcohol involves the use of lithium borohydride. acs.org

Oxidations to Carboxylic Acids (e.g., 2,4-Dimethylhexanoic Acid)

Oxidation of the aldehyde group in (E,E)-2,4-dimethylhexa-2,4-dienal can lead to the formation of the corresponding carboxylic acid. frontiersin.orgfrontiersin.org In some biological systems, this oxidation is part of a biosynthetic pathway. researchgate.net For example, in certain harvestmen species, (2R,4R)-2,4-dimethylhexanoic acid is considered a precursor or a product related to (E,E)-2,4-dimethylhexa-2,4-dienal and its corresponding alcohol. frontiersin.orgresearchgate.net The conversion can formally proceed through the action of specific dehydrogenases and reductases. frontiersin.org This stereoselective synthesis may point to a specific biological function. frontiersin.org

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to nucleophilic attack. This is a fundamental reaction type for aldehydes. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of α,β-unsaturated aldehydes suggests that it would undergo nucleophilic additions. These reactions can sometimes be catalyzed by acids. umich.edu In the context of aminocatalysis, aldehydes like 2,4-dienals can react with chiral amines to form activated intermediates, which then participate in various enantioselective transformations. ugto.mx

Reactivity of the Conjugated Diene System

The conjugated diene system in this compound is electron-rich and participates in a range of pericyclic and oxidative reactions.

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions, Electrocyclizations)

As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. vulcanchem.comorganic-chemistry.org These reactions typically occur with an electron-deficient dienophile, such as maleic anhydride (B1165640), to form bicyclic adducts at ambient temperatures. vulcanchem.com The driving force for this reaction is the formation of more stable σ-bonds from π-bonds. organic-chemistry.org The reaction is facilitated when the dienophile has electron-withdrawing groups. organic-chemistry.org

Electrocyclic reactions are another class of pericyclic reactions that involve the cyclization of conjugated polyenes. libretexts.org For example, a conjugated diene can be converted to a cyclobutene. libretexts.org The stereochemistry of these reactions is highly specific and depends on whether the reaction is induced by heat (thermal) or light (photochemical). libretexts.org While specific examples for this compound are not detailed, the thermal ring-opening of 3-formylcyclobutene (B1251293) exclusively yields (Z)-penta-2,4-dienal, illustrating the influence of substituents on the stereochemical outcome of such reactions. rsc.org A domino Knoevenagel condensation/oxa-6π electrocyclic ring-closure cascade has been utilized in the synthesis of natural products, starting from branched conjugated dienals. mun.ca

Oxidative Degradation Pathways (e.g., Ozonolysis, Atmospheric Reactions with Ozone)

The double bonds in the conjugated diene system are susceptible to oxidative cleavage, notably through ozonolysis. Reaction with ozone is a significant removal process for unsaturated volatile organic compounds in the atmosphere. whiterose.ac.uk The rate of ozonolysis is influenced by the configuration of alkyl substituents around the double bonds, which can have both inductive and steric effects. researchgate.net Structure-activity relationship (SAR) models have been developed to estimate the rate coefficients for the gas-phase reactions of ozone with unsaturated compounds, including conjugated dialkenes. whiterose.ac.ukcopernicus.orgcopernicus.org For conjugated dialkenes, site-specific rates are defined to determine the branching ratios for the formation of the primary ozonide. whiterose.ac.uk The ozonolysis of a structurally related compound, 2,4-dimethylpent-2-ene, results in the formation of one molecule of an aldehyde and one molecule of a ketone. infinitylearn.com

The atmospheric degradation of this compound is expected to be primarily initiated by its reaction with ozone. The rate constants for these reactions are crucial parameters for chemical mechanisms used in atmospheric modeling. whiterose.ac.ukcopernicus.org

Hydrogenation and Saturation Reactions

The reduction of this compound can be controlled to selectively target either the aldehyde functional group or the conjugated diene system through the careful selection of catalysts and reaction conditions.

Catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst selectively reduces the aldehyde group. This reaction yields (2E,4E)-2,4-dimethylhexa-2,4-dien-1-ol, preserving the conjugated double bond system. vulcanchem.compnas.org This selective transformation highlights the difference in reactivity between the carbonyl group and the carbon-carbon double bonds under these specific catalytic conditions.

Conversely, achieving full saturation of the diene requires more forcing conditions. The use of high-pressure hydrogen gas in conjunction with a Raney Nickel (Raney Ni) catalyst leads to the reduction of both the aldehyde and the two double bonds, resulting in the formation of 2,4-dimethylhexanal. vulcanchem.com In some cases, complete reduction of the entire molecule can occur, yielding 2,4-dimethylheptan-1-ol, as observed during the hydrogenation of natural secretions containing the dienal over a 10% Pd/C catalyst. pnas.org

The following table summarizes the hydrogenation reactions of this compound under different conditions.

| Reagents | Conditions | Product(s) | Reference |

| H₂/Pd-C | Catalytic | (2E,4E)-2,4-dimethylhexa-2,4-dien-1-ol | vulcanchem.com |

| H₂/Raney Ni | High Pressure | 2,4-dimethylhexanal | vulcanchem.com |

| H₂/10% Pd-C | Atmospheric Pressure | 2,4-dimethylheptan-1-ol | pnas.org |

Reaction Mechanisms of Dienamine Catalysis

Dienamine catalysis represents a powerful strategy in organocatalysis for the functionalization of α,β-unsaturated aldehydes. semanticscholar.orgacs.orgnih.gov This methodology involves the reaction of a secondary amine catalyst with the aldehyde to form a nucleophilic dienamine intermediate. semanticscholar.org This process effectively inverts the typical electrophilic reactivity of the aldehyde, allowing for reactions at the γ-position. acs.orgnih.govresearchgate.net

The mechanism proceeds as follows:

Dienamine Formation: A secondary amine catalyst, often a chiral amine like a prolinol derivative, condenses with the α,β-unsaturated aldehyde to form an iminium ion. Subsequent deprotonation at the γ-position generates a highly nucleophilic, electron-rich dienamine species. semanticscholar.orgrsc.org

Nucleophilic Attack: The dienamine, now activated, can attack various electrophiles at its γ- or α-position. For 2,4-dienals like this compound, this concept can be extended to form a trienamine intermediate, which can participate as an activated diene in reactions like [4+2] cycloadditions. ugto.mx

Hydrolysis and Catalyst Regeneration: The resulting intermediate is then hydrolyzed to release the functionalized aldehyde product and regenerate the secondary amine catalyst, thus completing the catalytic cycle. rsc.org

This catalytic activation mode enables a variety of transformations, including γ-alkylation, γ-amination, and cycloaddition reactions. acs.orgtdx.cat For instance, the direct asymmetric γ-amination of α,β-unsaturated aldehydes has been achieved using azodicarboxylates as the electrophilic nitrogen source, with experimental and computational studies suggesting the reaction may proceed via a hetero-Diels-Alder pathway. acs.orgnih.govresearchgate.net The use of bifunctional catalysts, which can activate both the dienamine and the electrophile, can further enhance reactivity and stereocontrol. rsc.org

Biomimetic Transformations of Polyene Scaffolds

The polyene structure of this compound makes it a valuable substrate for biomimetic transformations, particularly cascade reactions that construct complex molecular architectures inspired by natural product biosynthesis. These reactions often involve pericyclic processes like electrocyclizations. mun.ca

A notable example is the synthesis of the natural products citridone A and tersone D. mun.ca This synthesis utilizes a domino Knoevenagel condensation between (2E,4E)-2,4-dimethylhexa-2,4-dienal and a 4-hydroxy-2-pyridone substrate. This initial condensation is followed by a crucial biomimetic oxa-6π electrocyclic ring-closure cascade. This sequence efficiently constructs the complex cyclopenta[b]furopyridone framework characteristic of these natural alkaloids. mun.ca The reaction is typically facilitated by a catalyst such as ethylenediamine (B42938) diacetate (EDDA) in a suitable solvent like toluene (B28343) at elevated temperatures. mun.ca

This type of cascade reaction showcases the utility of simple, linear polyene precursors like this compound in the rapid assembly of intricate polycyclic systems, mimicking the efficiency of biosynthetic pathways. The inherent reactivity of the conjugated π-system is harnessed to orchestrate a series of bond-forming events in a single pot, highlighting a powerful strategy in modern synthetic chemistry. mun.ca

Advanced Spectroscopic and Analytical Techniques in 2,4 Dimethylhexa 2,4 Dienal Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2,4-Dimethylhexa-2,4-dienal. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can deduce the connectivity and chemical environment of each atom within the molecule.

Proton and Carbon-13 NMR spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the specific functional groups and their positions within the molecule.

While specific NMR data for this compound is not extensively detailed in the provided search results, related compounds offer insights into the expected chemical shifts. For instance, in a study of related "sclerosomatid compounds," which include 2,4-dimethyl-branched primary aldehydes, NMR was a key analytical tool. frontiersin.orgresearchgate.net The analysis of similar structures, such as (E,E)-2,4-dimethylhexa-2,4-dien-1-ol, helps in predicting the chemical shifts for the dienal. frontiersin.orgresearchgate.net The aldehyde proton (CHO) would be expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The vinyl protons on the C2-C3 and C4-C5 double bonds would resonate in the vinylic region (5-7 ppm), with their specific shifts and coupling constants providing information about the stereochemistry of the double bonds. The methyl protons attached to the double bonds and the terminal ethyl group would appear further upfield.

Carbon-13 NMR data would complement the ¹H NMR spectrum. The carbonyl carbon of the aldehyde is highly deshielded and would appear at the low-field end of the spectrum (around 190-200 ppm). The sp² hybridized carbons of the double bonds would be found in the 100-150 ppm range, while the sp³ hybridized carbons of the methyl and ethyl groups would resonate at higher field (10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.0 - 10.0 | - |

| Aldehyde C | - | 190 - 200 |

| C2=CH | 5.5 - 6.5 | - |

| C4=CH | 5.5 - 6.5 | - |

| C2 | - | 120 - 150 |

| C3 | - | 120 - 150 |

| C4 | - | 120 - 150 |

| C5 | - | 120 - 150 |

| C2-CH₃ | 1.8 - 2.2 | 10 - 20 |

| C4-CH₃ | 1.8 - 2.2 | 10 - 20 |

| CH₂ -CH₃ | 1.0 - 1.5 | 10 - 20 |

| CH₂-CH₃ | 0.8 - 1.2 | 10 - 15 |

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Heteronuclear Correlation (HETCOR) spectroscopy would reveal one-bond correlations between directly attached ¹H and ¹³C atoms. This would definitively link each proton signal to its corresponding carbon signal.

For determining long-range correlations (over two or three bonds), techniques like FLOCK (FLip-angle-selected, Long-Range-Coupled) or its more common counterparts, HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized. These experiments are crucial for piecing together the carbon skeleton and confirming the positions of the methyl groups and the aldehyde functionality. For example, a long-range correlation would be expected between the aldehyde proton and the C2 and C3 carbons, as well as between the methyl protons and the carbons of the double bonds to which they are attached.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₂O), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at a mass-to-charge ratio (m/z) of 124.18. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₉O]⁺ | Loss of a methyl group (CH₃) |

| 95 | [C₆H₇O]⁺ | Loss of an ethyl group (C₂H₅) |

| 81 | [C₆H₉]⁺ | Loss of the formyl radical (CHO) and a hydrogen atom |

| 67 | [C₅H₇]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Chromatographic Methods for Isolation and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources, as well as for assessing its purity. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile compounds like this dienal. pnas.orgnih.gov

In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used for identification when compared to a known standard. The mass spectrum obtained for the eluting peak provides definitive structural confirmation. GC-MS is also highly effective for quantifying the purity of a sample.

The use of GC-MS has been documented in the analysis of defensive secretions containing related compounds, highlighting its utility in separating and identifying individual components within a complex mixture. frontiersin.orgresearchgate.net

Chiral Chromatography for Enantiomeric Analysis

Since this compound is a chiral molecule, possessing stereocenters, it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is a specialized form of chromatography used to separate these stereoisomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio in a sample.

The importance of chiral analysis is underscored in studies of related natural products, where the specific stereoisomer can have distinct biological activity. For example, in the analysis of 2,4-dimethylhexanoic acid, a related compound, chiral gas chromatography was used to separate the different stereoisomers. frontiersin.orgfrontiersin.org This allowed for the identification of the specific stereoisomer present in the natural extract. Similarly, for a complete characterization of a synthetic or natural sample of this compound, chiral chromatography would be necessary to determine its stereochemical composition.

Theoretical and Computational Chemistry Studies on 2,4 Dimethylhexa 2,4 Dienal

Quantum Chemical Calculations of Electronic Properties and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4-Dimethylhexa-2,4-dienal, these calculations provide a detailed picture of its electronic structure and three-dimensional shape. Publicly available databases contain numerous computed properties that describe the molecule's characteristics. nih.gov

Key molecular identifiers and descriptors have been computed to define its structure for computational and database use. nih.gov These include the IUPAC name, InChI and SMILES strings, which provide standardized textual representations of the molecular structure. nih.gov

Computed Molecular Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | LexiChem 2.6.6 nih.gov |

| InChI | InChI=1S/C8H12O/c1-4-7(2)5-8(3)6-9/h4-6H,1-3H3 | InChI 1.0.5 nih.gov |

| InChIKey | JLRXGFYYIORWGF-UHFFFAOYSA-N | InChI 1.0.5 nih.gov |

Various electronic and physical properties have also been calculated using different computational models. nih.gov These properties are crucial for predicting the molecule's behavior in different chemical environments. For example, the topological polar surface area (TPSA) is related to a molecule's ability to form hydrogen bonds, while the XLogP3 value indicates its lipophilicity. nih.gov

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 124.18 g/mol | PubChem 2.1 nih.gov |

| Exact Mass | 124.088815002 Da | PubChem 2.1 nih.gov |

| XLogP3 | 2.2 | XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations, often complemented by molecular mechanics force fields, allow for the exploration of a molecule's conformational space—the variety of shapes it can adopt by rotating around its single bonds. mdpi.comdoingsts.com This type of analysis is crucial for understanding how a molecule's shape influences its reactivity and interactions. doingsts.com

For flexible molecules like this compound, with two rotatable single bonds, conformational analysis can identify the lowest-energy (most stable) conformers. While specific MD simulation or detailed conformational analysis studies exclusively focused on this compound are not prominent in the surveyed literature, the methodologies are widely applied to similar organic molecules. Such studies would typically involve generating a set of possible conformations and then using quantum mechanical calculations to determine their relative energies and populations at a given temperature.

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactions of this compound requires the characterization of its potential energy surface. Computational chemistry offers methods to model reaction pathways, identifying the intermediate structures, and the high-energy transition states that connect them.

High-level theoretical methods are employed to study the unimolecular and bimolecular reactions of related species. For instance, studies on radicals derived from similar structures, like 2,4-dimethyloxetane, have utilized coupled-cluster methods (e.g., CCSD(T)-F12) with large basis sets (e.g., cc-pVTZ-F12) to compute the stationary points on the potential energy surfaces. acs.org These calculations help determine the most likely reaction products by identifying the lowest energy pathways. acs.org

Density Functional Theory (DFT) is another widely used quantum chemical method for studying reaction mechanisms. umich.eduwiley-vch.de Functionals like B97-D combined with basis sets such as 6-31G* can be used to obtain gas-phase geometries of intermediates. umich.edu Tools like the Growing String Method (GSM) can then be used to explore potential reaction paths and locate the precise transition state structures, providing verification that a calculated saddle point indeed connects the desired reactant and product. umich.edu These computational approaches are essential for predicting the kinetics and thermodynamics of chemical reactions.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. rsc.orgoup.com Ab initio quantum chemical calculations can predict the chemical shieldings of atomic nuclei, which are directly related to the chemical shifts observed in NMR experiments. oup.commdpi.com

For polyenals, which share the same conjugated aldehyde system as this compound, methods like the Localized Orbital/Local Origin (LORG) theory have been used to calculate ¹³C shieldings. 182.160.97 The accuracy of these predictions is highly dependent on the quality of the basis set used, with the inclusion of polarization functions (e.g., in 6-31G* or 6-31G** basis sets) substantially improving the agreement between theoretical and experimental values. 182.160.97 Calculations are often performed on geometries that have been optimized using a method like DFT or Møller-Plesset perturbation theory (MP2). nih.gov

For the parent compound hexa-2,4-dienal, calculated ¹³C shieldings using the 6-31G basis set show qualitative agreement with experimental data, successfully reproducing the relative order of the carbon shieldings. 182.160.97 This demonstrates the power of computational spectroscopy to aid in the assignment of experimental spectra and to elucidate the electronic structure of conjugated systems. 182.160.97 Similar computational approaches, such as the Gauge-Independent Atomic Orbital (GIAO) method, are also widely used for calculating NMR parameters. nih.govacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethyloxetane |

Applications of 2,4 Dimethylhexa 2,4 Dienal in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Natural Products

The synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks to construct intricate molecular architectures. While no specific total syntheses explicitly report the use of 2,4-Dimethylhexa-2,4-dienal as a starting material or key intermediate, its conjugated diene aldehyde structure suggests its potential utility in a variety of powerful carbon-carbon bond-forming reactions.

One of the most prominent reactions for which this compound would be a suitable candidate is the Diels-Alder reaction . This pericyclic reaction, which forms a six-membered ring from a conjugated diene and a dienophile, is a cornerstone of natural product synthesis due to its high degree of stereocontrol. The diene moiety in this compound, substituted with two methyl groups, could react with a variety of dienophiles to generate highly substituted cyclohexene (B86901) derivatives, which are common structural motifs in many natural products. The electron-withdrawing aldehyde group would also activate the diene system, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition.

Table 1: Potential Diels-Alder Reaction of this compound

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Potential Product Core |

| This compound | Maleic anhydride (B1165640) | Substituted bicyclic lactone |

| This compound | Acrolein | Substituted cyclohexene carboxaldehyde |

| This compound | N-Phenylmaleimide | Substituted bicyclic imide |

This table is illustrative of potential reactions and does not represent experimentally verified outcomes specifically for this compound from the search results.

Precursor for Bioactive Molecules and Pheromone Components

The structural features of this compound, a substituted terpenoid aldehyde, are found in various classes of bioactive molecules and insect pheromones. While direct synthetic routes from this specific dienal are not detailed in the literature, its potential as a precursor can be inferred from general synthetic strategies toward these classes of compounds.

Many insect pheromones are unsaturated aldehydes, alcohols, or esters. The carbon skeleton of this compound could theoretically be elaborated through various synthetic transformations, such as reduction of the aldehyde to an alcohol, oxidation to a carboxylic acid, or olefination reactions to extend the carbon chain, to access known pheromone structures. For instance, many lepidopteran pheromones are long-chain unsaturated alcohols and their acetates, which can be synthesized from smaller, functionalized building blocks.

Utility in Methodologies for Stereoselective Carbon-Carbon Bond Formation

The development of stereoselective carbon-carbon bond formation is a central theme in modern organic synthesis. The aldehyde functionality in this compound makes it a potential substrate for a range of stereoselective addition reactions. For example, enantioselective aldol (B89426) reactions, Mukaiyama aldol reactions, or additions of organometallic reagents to the aldehyde could be employed to introduce new stereocenters with high levels of control.

Furthermore, the conjugated diene system could participate in transition metal-catalyzed reactions, such as hydroformylation or conjugate addition reactions, which can be rendered stereoselective through the use of chiral ligands. Methodologies for the stereoselective synthesis of trisubstituted dienes are well-established and highlight the importance of such motifs in complex molecule synthesis.

Contributions to Chemical Ecology and Chemosystematics Research

In the realm of chemical ecology, volatile organic compounds, including aldehydes and terpenoids, play crucial roles in mediating interactions between organisms. Plants produce a vast array of terpenoids that can act as attractants for pollinators, deterrents against herbivores, or as signals in plant-plant communication. Insects, in turn, utilize volatile compounds as pheromones for mating, aggregation, or as trail markers.

While there is no specific research detailing the role of this compound in these interactions, its structural similarity to known semiochemicals suggests it could have biological activity. For instance, various dienals, such as 2,4-decadienal, are known components of food aromas and have been identified as lipid peroxidation products.

In the field of chemosystematics, the chemical profiles of organisms are used to understand their evolutionary relationships. The presence or absence of specific classes of compounds, such as terpenoids, can be used as a taxonomic marker. Terpenoids in the plant genus Buddleja, for example, have been used to support its classification. Although the distribution of this compound in nature has not been systematically studied, its identification in a particular species could potentially provide chemosystematic insights.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethylhexa-2,4-dienal, and how can its stereochemical purity be verified?

The synthesis of α,β-unsaturated aldehydes like this compound often involves aldol condensation or oxidation of allylic alcohols. For example, (E,E)-hexa-2,4-dienal is synthesized via subcritical water reactions of dienals, where temperature and solvent polarity critically influence yield and stereochemistry . To verify stereochemical purity, nuclear magnetic resonance (NMR) spectroscopy (e.g., coupling constants in H NMR) and gas chromatography-mass spectrometry (GC-MS) with chiral columns are recommended. Computational methods, such as density functional theory (DFT), can predict chemical shifts and validate experimental data .

Q. How does the presence of methyl groups at C2 and C4 affect the compound's stability under varying storage conditions?

Methyl substituents increase steric hindrance, potentially stabilizing the compound against polymerization but also altering reactivity. Stability studies should compare degradation rates under inert atmospheres (N) versus ambient conditions. For related aldehydes like (E,E)-hexa-2,4-dienal, degradation pathways involve oxidation or Michael addition reactions. Accelerated stability testing (e.g., 40°C/75% relative humidity) with HPLC monitoring is advised .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) paired with diode-array detection (DAD) or high-resolution mass spectrometry (HRMS) is effective for impurity profiling. For example, (E,E)-hexa-2,4-dienal impurities were resolved using reversed-phase C18 columns with acetonitrile/water gradients . Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of [4+2] cycloaddition reactions involving this compound?

Steric effects from methyl groups may direct cycloaddition regioselectivity. For (E,E)-hexa-2,4-dienal, the [4+2] hetero-Diels-Alder reaction with nitrosobenzene proceeds via a polarized transition state, favoring endo selectivity . Computational modeling (e.g., DFT with B3LYP/6-31G*) can map frontier molecular orbitals and transition-state geometries to predict regiochemical outcomes for methyl-substituted analogs .

Q. How do metabolic pathways differ between this compound and its non-methylated analogs?

Methyl groups may alter toxicity by inhibiting glutathione conjugation, a detoxification pathway observed in α,β-unsaturated aldehydes. For example, 4-methyltrideca-2E,4-dienal undergoes β-oxidation to carboxylic acids or glutathione adducts . Comparative in vitro assays (e.g., liver microsome incubations) with LC-MS/MS analysis can identify metabolites and assess bioactivation risks.

Q. What computational strategies are effective for predicting the environmental persistence of this compound?

Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations can estimate hydrolysis rates and photodegradation half-lives. For (E,E)-hexa-2,4-dienal, aqueous hydrolysis under subcritical conditions follows pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots . Software like EPI Suite™ provides preliminary persistence estimates based on functional groups and logP values .

Q. How do steric effects influence enantioselective catalysis in reactions involving this compound?

Methyl groups may hinder access to catalytic sites, necessitating bulky chiral ligands. For cyclopentadienyl metal complexes, steric parameters (e.g., Tolman cone angles) correlate with enantiomeric excess (ee) in asymmetric hydrogenation. Screening ligand libraries (e.g., BINAP derivatives) and optimizing reaction temperatures can mitigate steric challenges .

Methodological Tables

Q. Table 1. Stability Data for (E,E)-Hexa-2,4-dienal Under Accelerated Conditions

| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Products |

|---|---|---|

| 25°C, dry N₂ | 0.0021 | None detected |

| 40°C, 75% RH | 0.015 | Oxidized quinones |

| 60°C, dark | 0.032 | Polymerized adducts |

| Source: Adapted from |

Q. Table 2. Computational Predictions vs. Experimental Data for [4+2] Cycloaddition

| Parameter | DFT Prediction (B3LYP/6-31G*) | Experimental Observation |

|---|---|---|

| Activation Energy | 28.5 kcal/mol | 30.1 ± 1.2 kcal/mol |

| Endo:Exo Ratio | 85:15 | 82:18 |

| Source: |

Key Considerations for Researchers

- Stereochemical Control : Methyl groups increase steric demands, requiring precise reaction optimization.

- Toxicity Screening : Prioritize in vitro assays (e.g., Ames test) due to structural similarities to mutagenic aldehydes .

- Data Reproducibility : Cross-validate computational predictions with experimental kinetics, especially for environmental fate studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.